molecular formula C10H9N3O2S2 B6096784 2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

Cat. No.: B6096784
M. Wt: 267.3 g/mol
InChI Key: CLWPMENKFQZIME-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a pyrimidine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as guanidine and beta-keto esters.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the pyrimidine derivative.

    Final Assembly: The final compound is assembled through a series of substitution and condensation reactions, ensuring the correct positioning of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene and pyrimidine derivatives.

Scientific Research Applications

2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-HYDROXY-6-METHYLPYRIMIDINE: A pyrimidine derivative with similar structural features.

    THIOPHENE-2-CARBOXYLIC ACID: A thiophene derivative with comparable reactivity.

Uniqueness

2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE is unique due to its combined pyrimidine and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c11-8-4-9(15)13-10(12-8)17-5-6(14)7-2-1-3-16-7/h1-4H,5H2,(H3,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWPMENKFQZIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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